Sulfate de fer monohydraté

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

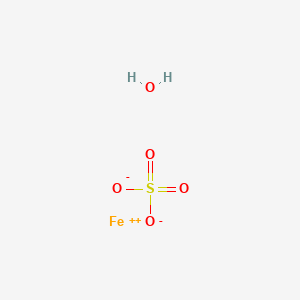

Ferrous sulfate monohydrate, scientifically known as iron(II) sulfate monohydrate, is a chemical compound with the formula FeSO₄·H₂O. It is a derivative of iron sulfate and is characterized by its high solubility in water. This compound plays a crucial role in various industrial and environmental processes, making it an essential component in modern chemistry .

Applications De Recherche Scientifique

Agricultural Applications

Ferrous sulfate monohydrate serves multiple purposes in agriculture:

- Soil Amendment : It is commonly used to lower soil pH and improve iron availability for plants, particularly in alkaline soils. This helps prevent iron chlorosis, a condition characterized by yellowing leaves due to iron deficiency .

- Fertilizer Component : As a filler in the production of multicomponent fertilizers, it enhances the nutrient profile of fertilizers by supplying essential iron .

- Animal Feed : Ferrous sulfate monohydrate is also utilized as an iron supplement in animal feed to prevent anemia in livestock .

Medical Applications

In the medical field, ferrous sulfate monohydrate is recognized primarily for its role in treating iron deficiency:

- Iron Supplementation : It is widely prescribed as an oral iron supplement for patients suffering from iron-deficiency anemia. Its efficacy in increasing hemoglobin levels makes it a gold standard for iron therapy .

- Food Fortification : Ferrous sulfate is used to fortify foods, ensuring adequate iron intake among populations at risk for deficiency, such as pregnant women and vegetarians .

Environmental Applications

Ferrous sulfate monohydrate plays a crucial role in environmental management:

- Wastewater Treatment : It is employed as a coagulant in wastewater treatment processes, effectively removing suspended solids and color from industrial and sanitary wastewater. Its use aids in sludge dewatering and enhances overall treatment efficiency .

- Soil Remediation : The compound has been investigated for its potential in remediating contaminated soils, particularly those polluted with heavy metals. Its ability to immobilize metals can reduce their bioavailability and toxicity .

Industrial Applications

Ferrous sulfate monohydrate finds diverse uses in various industrial contexts:

- Pigment Production : It is utilized in the manufacturing of pigments for paints and coatings due to its color properties and stability .

- Electroplating : The compound serves as an intermediate in electroplating processes, contributing to the deposition of metal layers on substrates .

- Textile Industry : In textile processing, ferrous sulfate acts as a mordant in dyeing processes, helping fix dyes onto fabrics .

Case Study 1: Agricultural Use

A study highlighted the effectiveness of ferrous sulfate monohydrate in treating iron chlorosis in crops. The application resulted in improved leaf greenness and overall plant health over a growing season .

Case Study 2: Wastewater Treatment

Research demonstrated that ferrous sulfate monohydrate significantly reduced total suspended solids (TSS) and biochemical oxygen demand (BOD) in industrial wastewater samples, showcasing its efficiency as a coagulant .

Mécanisme D'action

Target of Action

Ferrous sulfate monohydrate primarily targets hemoglobin and myoglobin , proteins in red blood cells responsible for oxygen transport and storage . It also targets various enzymes, playing a crucial role in cellular growth and proliferation .

Mode of Action

Ferrous sulfate monohydrate replenishes iron stores in the body . Iron combines with porphyrin and globin chains to form hemoglobin, which is critical for oxygen delivery from the lungs to other tissues . Iron deficiency can lead to the formation of small erythrocytes with insufficient hemoglobin, causing a condition known as microcytic anemia .

Biochemical Pathways

The primary biochemical pathway affected by ferrous sulfate monohydrate is the erythropoiesis pathway , responsible for the formation of new erythrocytes or red blood cells . Iron is an essential constituent of hemoglobin, and its deficiency can lead to anemia characterized by microcytosis, i.e., small red blood cells .

Pharmacokinetics

Iron from ferrous sulfate monohydrate is absorbed in the duodenum and upper jejunum . In individuals with normal serum iron stores, about 10% of an oral dose is absorbed, which increases to 20-30% in individuals with inadequate iron stores . Factors such as food and achlorhydria can decrease absorption . Iron is excreted through urine, sweat, sloughing of the intestinal mucosa, and menses .

Result of Action

The primary result of ferrous sulfate monohydrate action is the prevention or treatment of iron deficiency anemia . By replenishing iron stores, it supports the formation of erythrocytes, ensuring adequate oxygen transport and storage . This can alleviate symptoms of anemia, such as fatigue and weakness.

Action Environment

Environmental factors can influence the action, efficacy, and stability of ferrous sulfate monohydrate. For instance, the monohydrate form ensures stability and ease of handling, crucial for its application in diverse industrial processes . Its crystal structure allows for effective dissolution and interaction in aqueous solutions, enhancing its reactivity and effectiveness in chemical reactions . High oral doses or rapid release of iron can saturate the iron transport system, leading to oxidative stress with potential adverse consequences .

Analyse Biochimique

Biochemical Properties

Ferrous sulfate monohydrate is used in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is used in pharmaceuticals as a source of iron . Iron is an essential metal of life, and its deficiency may cause various pathological processes related to iron deficiency anemia .

Cellular Effects

Ferrous sulfate monohydrate influences cell function in several ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. As a source of iron, it plays a crucial role in the synthesis of hemoglobin, a protein in red blood cells that carries oxygen from the lungs to the body’s tissues .

Molecular Mechanism

At the molecular level, ferrous sulfate monohydrate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a source of iron, it is involved in the catalysis of several enzymatic reactions, including those involved in DNA synthesis and repair, and energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ferrous sulfate monohydrate change over time. It has been observed that the compound is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of ferrous sulfate monohydrate vary with different dosages in animal models. At low doses, it is beneficial and helps to prevent iron deficiency. At high doses, it can be toxic and lead to iron overload .

Metabolic Pathways

Ferrous sulfate monohydrate is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, influencing metabolic flux and metabolite levels. As a source of iron, it is involved in the metabolism of proteins, carbohydrates, and fats .

Transport and Distribution

Ferrous sulfate monohydrate is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of ferrous sulfate monohydrate and its effects on activity or function are complex. It can be found in various compartments or organelles, depending on the cell type and physiological conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ferrous sulfate monohydrate is predominantly synthesized through the reaction of sulfuric acid with iron or by oxidizing pyrite (FeS₂). In industrial settings, it is commonly produced by the oxidation of ferrous sulfide or the direct reaction of iron with dilute sulfuric acid in an aqueous environment . The reaction conditions typically involve heating the mixture to facilitate the reaction and ensure complete conversion.

Industrial Production Methods: In industrial production, ferrous sulfate monohydrate is often obtained as a by-product of the steel pickling process or the production of titanium dioxide. The process involves the controlled oxidation of iron or iron sulfide in the presence of sulfuric acid, followed by crystallization and drying to obtain the monohydrate form .

Analyse Des Réactions Chimiques

Types of Reactions: Ferrous sulfate monohydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to ferric sulfate (Fe₂(SO₄)₃) or ferric oxide (Fe₂O₃) under specific conditions.

Reduction: It can act as a reducing agent in certain chemical processes.

Substitution: It can participate in substitution reactions where the sulfate ion is replaced by other anions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and nitric acid (HNO₃). The reaction typically occurs at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO) can be used.

Substitution: Reactions with other acids or salts can lead to the formation of different iron compounds.

Major Products Formed:

Oxidation: Ferric sulfate (Fe₂(SO₄)₃), ferric oxide (Fe₂O₃)

Reduction: Iron metal (Fe), iron(II) chloride (FeCl₂)

Substitution: Various iron salts depending on the reacting anion.

Comparaison Avec Des Composés Similaires

Ferrous sulfate monohydrate can be compared with other iron sulfate hydrates, such as:

Ferrous sulfate heptahydrate (FeSO₄·7H₂O):

Ferrous sulfate anhydrous (FeSO₄): This form lacks water molecules and is used in applications where a dry form of iron sulfate is required.

Ferric sulfate (Fe₂(SO₄)₃): An oxidized form of iron sulfate used in water treatment and as a coagulant.

Ferrous sulfate monohydrate is unique due to its balance of stability and solubility, making it suitable for a wide range of applications in both industrial and medical fields.

Propriétés

Numéro CAS |

17375-41-6 |

|---|---|

Formule moléculaire |

FeH4O5S |

Poids moléculaire |

171.94 g/mol |

Nom IUPAC |

iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 |

Clé InChI |

HRZKFCSHISLTEI-UHFFFAOYSA-N |

SMILES |

O.[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canonique |

O.OS(=O)(=O)O.[Fe] |

Key on ui other cas no. |

17375-41-6 |

Pictogrammes |

Irritant |

Numéros CAS associés |

20908-72-9 58694-83-0 10028-21-4 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.